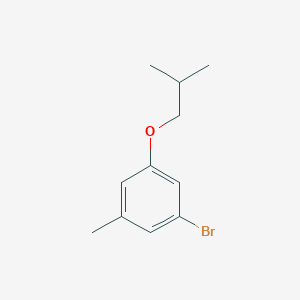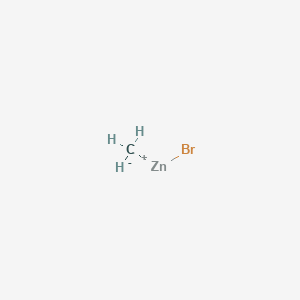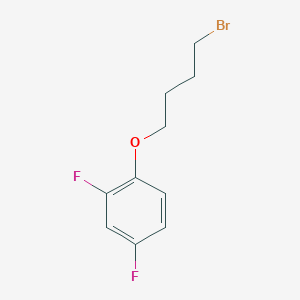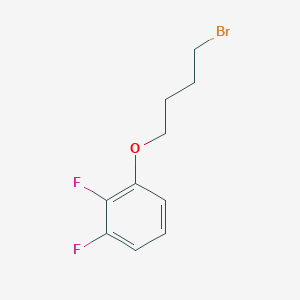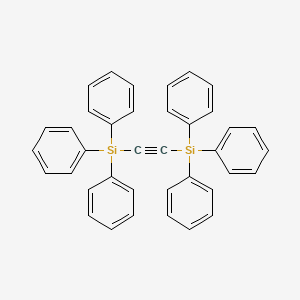
Arsenosiloxane II
Übersicht
Beschreibung
Arsenosiloxane II, also known as Diphenylsilanediol-phenylarsonic acid cyclic diester or 2,4,4,6,8,8-hexakis-phenyl-1,3,5,7,2,6,4,8-tetraoxadiarsadisilocane, is a chemical compound with the molecular formula C36H30As2O4Si2 . It has a molecular weight of 732.64 .
Molecular Structure Analysis
This compound has a complex molecular structure that includes 80 total bonds, 50 non-H bonds, 36 multiple bonds, 6 rotatable bonds, 36 aromatic bonds, 6 six-membered rings, and 1 eight-membered ring .
Wissenschaftliche Forschungsanwendungen
Emerging Roles of Antioxidant Enzymes in Neuroprotection
Research has focused on the neuroprotective effects of phase II enzymes and the potential application of Nrf2 inducers to treat neurological diseases. This highlights the broader interest in compounds that can influence antioxidant pathways and possibly suggests an area where arsenosiloxane derivatives could be investigated (Zhang et al., 2013).
Arsenoplatin-1 as a Dual Pharmacophore Anticancer Agent
The study on arsenoplatin-1, an adduct of cisplatin and arsenic trioxide, showcases the development of novel anticancer agents incorporating arsenic. This could imply a potential for arsenosiloxane derivatives in medicinal chemistry and cancer therapy (Miodragović et al., 2019).
Applications in Sensing and Catalysis
Research on polysiloxanes has demonstrated their utility in various applications, from gas sensors to catalysis. For instance, thiol-functionalized polysilsesquioxane has been used for the adsorption of heavy metals from aqueous solutions, suggesting that arsenosiloxane compounds might find use in environmental remediation or selective adsorption processes (Niu et al., 2014).
Polydimethylsiloxane (PDMS) in Analytical Chemistry
PDMS, a widely used silicone, has found applications in analytical chemistry, from chromatography to lab-on-a-chip devices. This suggests that modifications of siloxane compounds, potentially including arsenosiloxane derivatives, could be explored for analytical and bioanalytical applications (Seethapathy & Górecki, 2012).
Eigenschaften
IUPAC Name |
2,4,4,6,8,8-hexakis-phenyl-1,3,5,7,2,6,4,8-tetraoxadiarsadisilocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30As2O4Si2/c1-7-19-31(20-8-1)37-39-43(33-23-11-3-12-24-33,34-25-13-4-14-26-34)41-38(32-21-9-2-10-22-32)42-44(40-37,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVLQXIJGZSMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(O[As](O[Si](O[As](O2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30As2O4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100681 | |
| Record name | Arsenosiloxane II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18817-07-7 | |
| Record name | Arsenosiloxane II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


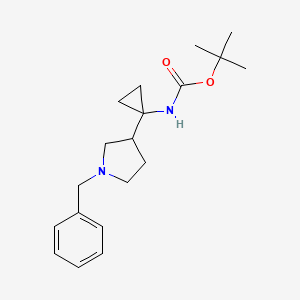
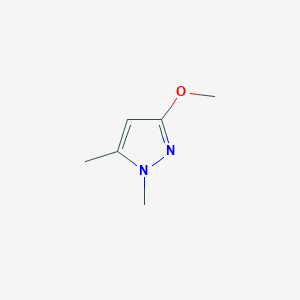
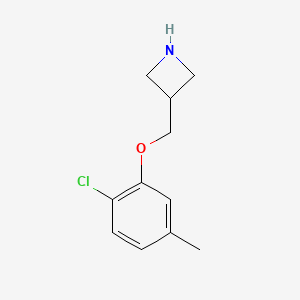
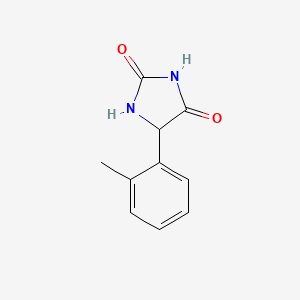
![4-{[4-(Acetylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3112098.png)
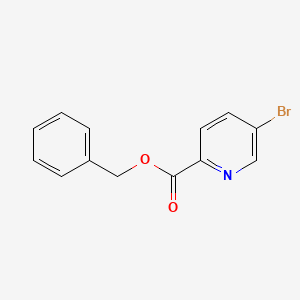


![methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate](/img/structure/B3112117.png)
